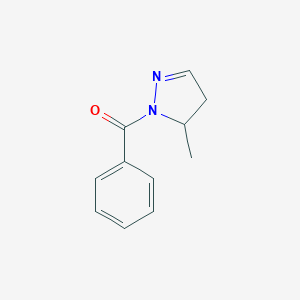![molecular formula C17H20N4O4S B257860 N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257860.png)
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, also known as EDP-420, is a novel small molecule compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to selectively bind to certain proteins, including heat shock protein 90 (HSP90) and cyclooxygenase-2 (COX-2), which are known to be overexpressed in cancer cells and inflamed tissues.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce the production of certain cytokines and chemokines that are involved in inflammation, and to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several advantages for use in lab experiments, including its high selectivity for certain proteins and its ability to inhibit cancer cell growth and inflammation. However, the compound has some limitations, including its relatively low yield of synthesis and its potential toxicity in high doses.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, including the development of more efficient methods of synthesis, the optimization of the compound's therapeutic efficacy and safety, and the exploration of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide and to identify its molecular targets in cancer cells and inflamed tissues.
Synthesemethoden
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyphenylhydrazine with 3,4-dimethylpyrazole-5-carbonyl chloride in the presence of triethylamine, followed by the reaction with thiourea in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine with 3,4-dimethylpyrazole-5-carboxylic acid, followed by the reaction with thionyl chloride and thiourea. The yield of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide using these methods ranges from 30-60%.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has also been studied for its potential use as a diagnostic tool, as it selectively binds to certain proteins that are overexpressed in cancer cells.
Eigenschaften
Produktname |
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Molekularformel |
C17H20N4O4S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-11-7-5-10(6-8-11)18-14(23)12-9-13(22)20-16(26)19-15(24)17(2,3)21(12)20/h5-8,12H,4,9H2,1-3H3,(H,18,23)(H,19,24,26) |
InChI-Schlüssel |
UEZKQPQVGNEOEY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)